molecular formula C16H16BrNO B2743939 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 327082-74-6

3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2743939
CAS No.: 327082-74-6
M. Wt: 318.214
InChI Key: UBWJJUNOYTYUMC-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydroindol-4-one Research

The tetrahydroindol-4-one scaffold emerged as a critical heterocyclic framework following the pioneering work of Nenitzescu and Scortzbanu in 1928, who first synthesized 4,5,6,7-tetrahydroindol-4-one via condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds. This foundational reaction laid the groundwork for subsequent diversification, including the development of antipsychotic agents like molindone and GABA~A~ agonists such as CP-409,092. The late 20th century saw advances in one-pot syntheses, such as Sonogashira cross-coupling/5-endo-dig cyclization strategies, enabling efficient access to substituted derivatives like 2-phenyl-4,5,6,7-tetrahydro-1H-indoles with antiviral properties. These innovations underscored the scaffold’s versatility, paving the way for halogenated and alkylated variants like the title compound.

Structural Significance of 3-Bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

The title compound integrates three key structural modifications to the tetrahydroindol-4-one core (Figure 1):

  • Bromine at C-3 : Introduces electron-withdrawing effects, potentially enhancing electrophilic reactivity at adjacent positions for cross-coupling or nucleophilic substitution.
  • Methyl group at C-2 : Steric hindrance from this substituent may influence ring conformation and intermolecular interactions, as observed in analogous 2-methylindole derivatives.
  • 4-Methylphenyl at N-1 : The aryl group extends π-conjugation, possibly modulating solubility and binding affinity in biological systems, as seen in 1-aryl-tetrahydroindol-4-one-based kinase inhibitors.

Table 1: Comparative Substituent Effects in Tetrahydroindol-4-one Derivatives

Position Substituent Observed Impact Example Application Source
C-3 Bromine Enhances electrophilic reactivity Suzuki coupling precursors
C-2 Methyl Increases steric bulk, alters conformation Antiviral scaffold optimization
N-1 4-Methylphenyl Modulates lipophilicity and target engagement Kinase inhibitor design

Position of this compound within Indole Chemistry

While classical indoles exhibit full aromaticity, the tetrahydroindol-4-one core introduces partial saturation, reducing aromatic character but retaining the pyrrole’s nucleophilic nitrogen. This hybrid structure bridges indole’s electronic properties with cyclohexanone’s ketone reactivity, enabling unique transformations. For instance, the ketone at C-4 participates in condensations to form tricyclic systems, as demonstrated in the synthesis of pyrazole-fused derivatives via enolate alkylation. The bromine substituent further differentiates the compound from natural indole alkaloids like psilocybin, which lack halogenation.

The compound’s synthetic utility is highlighted by its potential as a precursor for polyheterocyclic architectures. For example, Pd-catalyzed C-H functionalization of analogous N-aryl tetrahydroindol-4-ones has yielded condensed pyrroloindoles with antitumor activity. Similarly, α-iodination of the ketone moiety using Selectfluor® enables access to iodinated intermediates for cross-coupling, a strategy applicable to the title compound.

Table 2: Synthetic Routes to Tetrahydroindol-4-one Derivatives

Method Key Reagents Product Class Application Source
Nenitzescu condensation 1,3-cyclohexanedione + α-aminocarbonyl Base tetrahydroindol-4-one Antipsychotic agents
Sonogashira/cyclization cascade Propargylamines + aryl halides 2-Aryl-tetrahydroindoles Antiviral compounds
Enolate alkylation LiHMDS + acyl chlorides Pyrazole-fused derivatives Cytostatic agents

Properties

IUPAC Name

3-bromo-2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-10-6-8-12(9-7-10)18-11(2)16(17)15-13(18)4-3-5-14(15)19/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWJJUNOYTYUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2CCCC3=O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable indole derivative, followed by further functionalization to introduce the methyl and phenyl groups. The reaction conditions often require the use of bromine or a brominating agent, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one exhibits potential anticancer activity. Compounds with similar indole structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • Induction of apoptosis through mitochondrial pathways.
    • Interaction with specific receptors involved in cell signaling pathways related to cancer.

Neuroprotective Effects

This compound may also exhibit neuroprotective properties, making it a candidate for further pharmacological research.

  • Mechanism :
    • Potential interaction with neurotransmitter receptors and ion channels.
    • Modulation of neuroinflammatory responses.

Case Studies and Research Findings

Preliminary studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Activity :
    • A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells.
    • The compound's ability to inhibit cancer cell proliferation was noted in various assays.
  • Neuroprotective Studies :
    • Research suggests that derivatives with similar structures can reduce inflammation markers in vitro.
    • Further studies are needed to explore its effects on neurodegenerative diseases and neurotransmitter modulation.

Mechanism of Action

The mechanism by which 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the indole core play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

Core Structure Variations: The target compound and 4-(4-bromo...)benzenesulfonamide share the tetrahydroindol-4-one core but differ in substituents (pyrazole-sulfonamide vs. bromo/methylphenyl groups).

Synthetic Accessibility :

  • Multi-component reactions (e.g., water-based synthesis for pyrazole-tetrahydroindolones ) offer efficiency advantages over palladium-mediated routes, which may require stringent conditions .

Physicochemical and Pharmacological Comparisons
Compound Name log P (Calculated) Solubility Biological Activity (IC₅₀ or EC₅₀)
3-Bromo-2-methyl-1-(4-methylphenyl)...indol-4-one ~3.5* Low (hydrophobic) Not reported
2-(4-Methylphenyl) Indolizine 3.73 Moderate Cytotoxicity (HepG-2: 393.7 µg/mL)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ~2.8* Moderate Anti-inflammatory (11.6 µM)

Key Observations :

Lipophilicity: The target compound’s bromine and methylphenyl groups likely increase log P (~3.5), comparable to 2-(4-methylphenyl) Indolizine (log P 3.73) .

Bioactivity: While the target compound’s activity is undocumented, structurally related compounds exhibit cytotoxicity (indolizines ) and anti-inflammatory effects (pyridazinones ). The bromine atom in the target may enhance reactivity in biological systems, analogous to brominated chalcones in biotransformation studies .

Crystallographic and Intermolecular Interaction Comparisons
  • Halogen Effects : In isomorphic imidazole derivatives, bromine substitution enlarges unit cell parameters (e.g., a increases from 7.9767 Å to 8.0720 Å in bromo vs. chloro analogs) . Similar trends may apply to the target compound’s crystal packing.
  • Weak Interactions: C–H⋯N and π–π interactions dominate in related structures , suggesting the target’s 4-methylphenyl group may participate in similar non-covalent bonding, influencing solubility and stability.

Biological Activity

3-Bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one (CAS No. 327082-74-6) is a complex organic compound that has garnered attention for its biological activities, particularly as a potential therapeutic agent. This article explores its synthesis, biological mechanisms, and various research findings.

Chemical Structure and Properties

The compound features a bromine atom, a methyl group, and a tetrahydroindole core. Its molecular formula is C16H16BrNOC_{16}H_{16}BrNO, and it has significant implications in medicinal chemistry due to its structural characteristics that allow interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16BrNO
CAS Number327082-74-6

Synthesis Methods

The synthesis of this compound typically involves bromination of indole derivatives followed by functionalization to introduce methyl and phenyl groups. Common reagents include bromine or brominating agents under controlled conditions to ensure high yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in cancer proliferation and inflammation.
  • Receptor Binding : The compound binds to specific receptors influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : Research has demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases .

Antiviral Properties

Recent investigations have highlighted its potential as an antiviral agent. The compound has been shown to inhibit viral replication in vitro against several strains of viruses, suggesting it may be useful in developing antiviral therapies .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In studies assessing its impact on inflammatory cytokines, it significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to control groups .

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines .
  • Antiviral Activity : In a controlled study against the dengue virus (DENV), the compound showed promising results with an EC50 value indicating effective inhibition of viral replication .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-bromo-2-methyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indol-4-one?

  • Methodological Answer : The synthesis typically involves bromination of a pre-formed indole scaffold followed by cyclization. For example, halogenation under controlled conditions (e.g., using SnCl₄ as a catalyst at 130–140°C) can yield brominated intermediates, as described in analogous tetrahydroindole syntheses . Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound. Purity validation should employ HPLC or GC-MS.

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structural parameters such as bond lengths and torsion angles . ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) can visualize thermal ellipsoids and molecular packing . Cross-validate with spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups.

Q. What safety precautions are necessary given its toxicity profile?

  • Methodological Answer : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes), it requires handling in a fume hood with PPE (gloves, lab coat, goggles) . In case of exposure, follow first-aid protocols: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists . Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in synthesis (e.g., regioisomeric impurities) or assay conditions. Conduct batch-to-batch purity analysis via HPLC and confirm structural consistency using SC-XRD . Standardize biological assays (e.g., MTT cytotoxicity testing under identical cell lines and incubation times) to minimize variability . Statistical meta-analysis of published IC₅₀ values can identify outliers.

Q. What strategies optimize the compound’s bioactivity against cancer cells?

  • Methodological Answer : Structure-activity relationship (SAR) studies are essential. Modify substituents at the 2-methyl or 4-methylphenyl positions to enhance microtubule-binding affinity, as seen in analogs like Suprafenacine . Test derivatives in resistant cancer cell lines using flow cytometry to assess apoptosis (e.g., Annexin V/PI staining) and confirm mechanisms via Western blotting for caspase-3 activation .

Q. How can the compound’s interaction with microtubules be experimentally validated?

  • Methodological Answer : Use competitive binding assays with fluorescently labeled colchicine or paclitaxel. Monitor displacement via fluorescence polarization or surface plasmon resonance (SPR). For cellular validation, immunofluorescence microscopy can visualize microtubule destabilization in treated cells (e.g., loss of tubulin network integrity) .

Contradiction Analysis and Experimental Design

Q. How should researchers address inconsistencies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : In vitro-in vivo discordance often stems from pharmacokinetic factors (e.g., poor bioavailability). Design experiments to measure plasma stability (via LC-MS) and tissue distribution in animal models. Use computational tools (e.g., molecular dynamics simulations) to predict metabolic hotspots and guide structural modifications for improved stability .

Q. What crystallographic techniques can resolve ambiguities in reported tautomeric forms?

  • Methodological Answer : High-resolution SC-XRD (≤1.0 Å) combined with charge density analysis can distinguish tautomers by precisely locating hydrogen atoms. SHELXL’s refinement tools allow modeling of disorder or alternative conformations . Complement with solid-state NMR to confirm hydrogen bonding patterns.

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